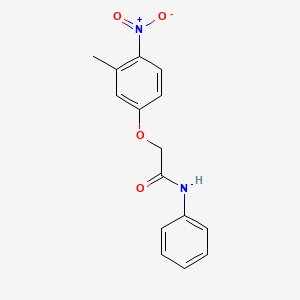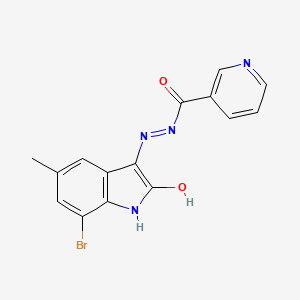![molecular formula C14H17BrClN3O B6040015 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is also known as BCHA and has been found to have several interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells and microorganisms. It may also work by disrupting the normal functioning of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide are complex and varied. This compound has been found to have cytotoxic effects on cancer cells, which may lead to their death. It has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide in lab experiments include its broad-spectrum activity against various microorganisms, its potential use in the treatment of cancer, and its ability to inhibit cell growth. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of new derivatives with improved properties. Additionally, research on the toxicity and safety of this compound is needed to fully understand its potential for use in medicine.
Synthesemethoden
The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the reaction of 2-bromo-4-chloroaniline with cyclohexylideneacetohydrazide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide are diverse and extensive. This compound has been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also been found to have antibacterial, antifungal, and antiviral properties.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-(cyclohexylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN3O/c15-12-8-10(16)6-7-13(12)17-9-14(20)19-18-11-4-2-1-3-5-11/h6-8,17H,1-5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGWGGOTXDFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)


![1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B6040032.png)
